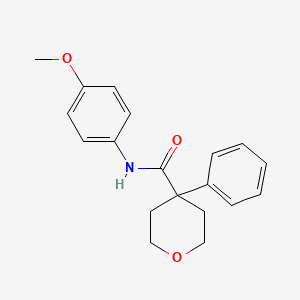
3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine, also known as MPTTA, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTTA belongs to the class of triazole derivatives, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
作用機序
The mechanism of action of 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. This compound may also inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been reported to inhibit the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and DNA polymerase. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, this compound has been reported to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. This compound has also been shown to exhibit potent anticancer and antimicrobial activity, making it a promising candidate for further study. However, there are also limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its molecular targets. In addition, this compound has not been extensively studied in animal models, and its pharmacokinetic properties are not well characterized.
将来の方向性
There are several future directions for research on 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine. One area of interest is the development of this compound-based anticancer therapies. Further studies are needed to determine the optimal dosage and administration route of this compound, as well as its toxicity profile. In addition, the molecular targets of this compound in cancer cells need to be identified to better understand its mechanism of action. Another area of interest is the development of this compound-based antimicrobial agents. Further studies are needed to determine the spectrum of activity of this compound against various pathogens, as well as its mechanism of action. Overall, this compound is a promising compound with potential therapeutic applications, and further research is needed to fully explore its potential.
合成法
The synthesis of 3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine involves the reaction of 2,3,4-trimethoxybenzaldehyde with 3-methylthio-1,2,4-triazole-5-amine in the presence of acetic acid. The resulting product is then treated with phenylhydrazine to obtain this compound. This synthesis method has been reported to yield this compound in good yields and high purity.
科学的研究の応用
3-(methylthio)-5-phenyl-N-(2,3,4-trimethoxybenzylidene)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been reported to have antifungal and antimicrobial activity against various pathogens.
特性
IUPAC Name |
(E)-N-(3-methylsulfanyl-5-phenyl-1,2,4-triazol-4-yl)-1-(2,3,4-trimethoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-24-15-11-10-14(16(25-2)17(15)26-3)12-20-23-18(21-22-19(23)27-4)13-8-6-5-7-9-13/h5-12H,1-4H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPOONTYLVSDHLY-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NN2C(=NN=C2SC)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/N2C(=NN=C2SC)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)


![N-{2-chloro-5-[(trifluoromethyl)sulfonyl]phenyl}acetamide](/img/structure/B5866663.png)
![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)



![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5866726.png)
![2-{[(dimethylamino)carbonyl]amino}phenyl dimethylcarbamate](/img/structure/B5866727.png)
